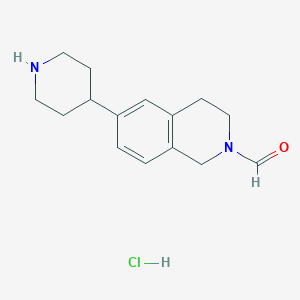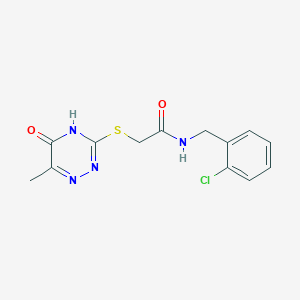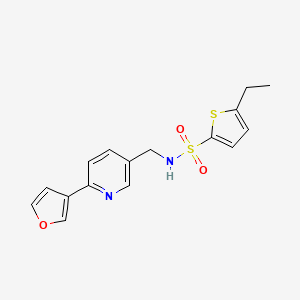![molecular formula C16H18N2O4S B2550740 2-(3,4-dimethoxyphenyl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethan-1-one CAS No. 1705754-78-4](/img/structure/B2550740.png)
2-(3,4-dimethoxyphenyl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dimethoxyphenyl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethan-1-one is a complex organic compound that features a combination of aromatic, thiazole, and azetidine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethan-1-one typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.
Azetidine Ring Formation: The azetidine ring can be formed via cyclization reactions involving β-amino alcohols and suitable leaving groups.
Coupling of Aromatic and Heterocyclic Rings: The final step involves coupling the 3,4-dimethoxyphenyl group with the thiazole and azetidine moieties. This can be achieved through nucleophilic substitution reactions or palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Products include quinones and other oxidized aromatic compounds.
Reduction: The major product is the corresponding alcohol.
Substitution: Products include nitro or halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used in studies investigating the interaction of small molecules with biological targets.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The thiazole and azetidine rings could play a role in binding to biological targets, while the aromatic ring may facilitate interactions through π-π stacking or hydrophobic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3,4-dimethoxyphenyl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethan-1-one
- 2-(3,4-dimethoxyphenyl)-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]ethan-1-one
- 2-(3,4-dimethoxyphenyl)-1-[3-(1,3-thiazol-2-yloxy)piperidin-1-yl]ethan-1-one
Uniqueness
The presence of the azetidine ring in this compound distinguishes it from similar compounds. Azetidine rings are less common in organic compounds, and their inclusion can impart unique biological and chemical properties, such as increased rigidity and specific binding interactions.
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-20-13-4-3-11(7-14(13)21-2)8-15(19)18-9-12(10-18)22-16-17-5-6-23-16/h3-7,12H,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXSNBXOMHJSKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CC(C2)OC3=NC=CS3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[(2-cyanobenzyl)oxy]phenyl}acetamide](/img/structure/B2550660.png)
![N-[2-[(3-Ethyl-1,2-oxazol-5-yl)methoxy]ethyl]but-2-ynamide](/img/structure/B2550662.png)
![N-[(2-methoxyphenyl)methyl]-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2550663.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide](/img/structure/B2550664.png)

![Ethyl 5-[4-(methoxycarbonyl)phenyl]-7-methyl-4-oxo-2-(propylsulfanyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2550668.png)
![5-({6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}amino)-2-hydroxybenzoic acid](/img/structure/B2550670.png)
![N-[(4-fluorophenyl)methyl]-2-(3-methylphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2550671.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2550677.png)


